3-Heptyl-4-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-heptyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9(2)11(12)14-13-10/h3-8H2,1-2H3,(H3,12,13,14) |
InChI Key |
VQDQOICEFZSZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=NN1)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The foundational method for synthesizing pyrazole cores involves cyclocondensation between hydrazines and β-keto esters. For 3-Heptyl-4-methyl-1H-pyrazol-5-amine, ethyl 3-ketoheptanoate reacts with methylhydrazine in ethanol under reflux to form the 5-aminopyrazole intermediate. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and tautomerization.
Key variables :
- Solvent : Ethanol or dioxane improves solubility of hydrophobic intermediates.
- Temperature : Reflux (78–100°C) accelerates cyclization but may require inert atmospheres to prevent oxidation.
- Catalysts : Piperidine (2–5 mol%) enhances reaction rates by deprotonating intermediates.
Yields typically range from 65% to 89%, contingent on the steric bulk of the β-keto ester. For instance, substituting ethyl 3-ketoheptanoate with bulkier analogs reduces yields to 50–60% due to slower cyclization kinetics.
Alkylation of 5-Aminopyrazole Intermediates
Introducing the heptyl group at the N1 position requires selective alkylation. A two-phase system—comprising aqueous NaOH and dichloromethane—facilitates the reaction between 4-methyl-1H-pyrazol-5-amine and 1-bromoheptane. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity, achieving 70–75% yields.
Optimization insights :
- Base strength : Strong bases (e.g., NaH) promote over-alkylation, whereas K2CO3 minimizes side products.
- Solvent polarity : Dichloromethane improves alkyl halide solubility without hydrolyzing the amine.
Alternative approaches employ Mitsunobu conditions (DIAD, PPh3) for O- to N-alkyl migration, though this method incurs higher costs and is less scalable.
Reductive Amination of Pyrazole Ketones
For substrates with pre-installed ketone groups, reductive amination offers a streamlined pathway. 3-Heptyl-4-methyl-1H-pyrazol-5-one undergoes condensation with ammonium acetate in methanol, followed by reduction using NaBH4 or H2/Pd-C. This method achieves 80–85% yields but requires stringent moisture control to prevent ketone hydration.
Comparative efficiency :
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH4 | 78 | 92 |
| H2/Pd-C (5 atm) | 85 | 95 |
Hydrogenation under mild pressures (3–5 atm) minimizes pyrazole ring hydrogenolysis, a common side reaction.
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ resin-bound strategies, where Wang resin-functionalized hydrazines react with β-keto esters. After cyclocondensation, the heptyl group is introduced via on-resin alkylation, and cleavage with TFA/H2O releases the target compound. This method achieves 90% purity but requires specialized equipment.
Advantages :
- Purification simplification : Resin washing removes unreacted reagents.
- Scalability : Parallel synthesis enables multi-gram production.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of ethyl 3-ketoheptanoate, methylhydrazine, and SiO2 nanoparticles irradiated at 150 W for 10 minutes produces the pyrazole core in 82% yield. Subsequent alkylation under ultrasound (40 kHz, 30°C) completes the synthesis in 1 hour with 88% overall yield.
Environmental impact :
- Solvent reduction : Aqueous ethanol replaces dichloromethane.
- Energy efficiency : Microwave/ultrasound protocols cut energy use by 60%.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Heptyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Heptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The compound’s unique structural features allow it to modulate the activity of these targets, leading to various biological effects. For example, its amine group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazol-amine Compounds
The following table summarizes key structural and physicochemical properties of 3-heptyl-4-methyl-1H-pyrazol-5-amine and related analogs:
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The heptyl chain in the target compound significantly increases lipophilicity (logP ~5.5 estimated), which may enhance blood-brain barrier penetration but reduce solubility in polar solvents. In contrast, analogs with pyrimidine () or pyridine () substituents exhibit lower logP values (~2–3) due to heteroaromatic rings, improving aqueous solubility.
The cyclopropyl group in N-cyclopopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () adds steric bulk, possibly affecting binding pocket accessibility.
Biological Activity Trends :
- Thiazole-containing analogs (e.g., ) are associated with antimicrobial and anticancer activities due to the thiazole moiety’s ability to chelate metal ions or inhibit enzymes like thymidylate synthase.
- Methoxyphenyl derivatives () are often explored in CNS-targeting drugs, as methoxy groups facilitate interactions with serotonin or dopamine receptors.
Challenges and Opportunities
- Solubility Limitations : The heptyl chain’s hydrophobicity may necessitate formulation with cyclodextrins or lipid-based carriers.
Key Research Findings
Crystallographic Studies : Pyrazolone derivatives (e.g., ) with cyclopropyl groups exhibit defined hydrogen-bonding networks, suggesting stable crystal packing—critical for pharmaceutical solid-state stability.
SAR Trends : Increasing alkyl chain length (methyl → heptyl) correlates with enhanced logP but reduced solubility, underscoring the need for balanced substituent design.
Q & A
Q. What are the optimal synthetic routes for 3-heptyl-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or ketones, followed by alkylation/amination. Key parameters to optimize include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for heptyl group introduction .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Temperature : Controlled heating (80–120°C) to minimize side reactions during alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Example Table: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | None | 80 | 65–70 | |
| Heptyl Substitution | DMF | K₂CO₃ | 100 | 55–60 | |
| Final Purification | Hexane/EA | — | RT | 90–95 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 225.3 (calculated for C₁₁H₂₃N₃) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic challenges in resolving the structure of this compound be addressed?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially with flexible heptyl chains causing disorder .
- Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address disorder via PART/ISOR commands .
Q. Example Table: SHELXL Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| R-factor | <0.05 | |
| Data-to-Parameter Ratio | >15 | |
| Twinning Detection | PLATON |
Q. What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2) at 10 μM compound concentration .
- Dose-Response Curves : IC₅₀ determination via nonlinear regression (GraphPad Prism) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr exposure) .
- Molecular Docking : AutoDock Vina to predict binding modes in enzyme active sites (PDB: 1M17 for EGFR) .
Q. How should researchers address contradictions in reported reactivity or biological data for pyrazole derivatives like this compound?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., varying alkyl chain length) to isolate substituent effects .
- Computational Analysis : Density Functional Theory (DFT) to calculate electronic profiles (HOMO/LUMO) and predict reactivity .
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases (CCDC) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
